2-(2-Methylphenoxy)cyclohexan-1-amine
CAS No.:
Cat. No.: VC17807292
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C13H19NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2,4,6,8,11,13H,3,5,7,9,14H2,1H3 |
| Standard InChI Key | PIGQDOZIAWUYHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1OC2CCCCC2N |
Introduction
2-(2-Methylphenoxy)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an amine group and a 2-methylphenoxy group. This compound is notable for its structural features, which include a cyclohexane backbone that provides a flexible framework and a phenoxy group that enhances its potential interactions with biological targets. The presence of the methyl group on the phenoxy ring may influence the compound's hydrophobicity and steric properties, potentially affecting its biological activity and reactivity.
Synthesis Methods
The synthesis of 2-(2-Methylphenoxy)cyclohexan-1-amine can be achieved through several organic chemistry methods, typically involving reactions that form the cyclohexane ring and attach the amine and phenoxy groups. Common methods include nucleophilic substitution reactions and condensation reactions.
Biological Targets
Compounds with similar structures to 2-(2-Methylphenoxy)cyclohexan-1-amine often exhibit pharmacological activities, such as interactions with neurotransmitter receptors or enzymes. The specific biological activity of this compound would depend on its ability to bind to and modulate these targets.
Potential Applications
Given its structural features, 2-(2-Methylphenoxy)cyclohexan-1-amine could have applications in pharmaceutical research, particularly in the development of drugs targeting neurological disorders or other conditions where cyclohexane-based compounds have shown efficacy.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Cyclohexylamine | Cyclohexane ring with an amine group | Simple structure; lacks additional aromatic features |
| 2-Methylphenol | Aromatic ring with a hydroxyl group | Contains hydroxyl instead of an amine; different reactivity |
| Piperidine | Six-membered ring containing nitrogen | Heterocyclic; often used in pharmaceuticals |
| 2-(2-Methylphenoxy)cyclohexan-1-amine | Cyclohexane with amine and phenoxy groups | Combination of cyclohexane and phenoxy groups; potential for distinct pharmacokinetic properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume